Eprinomectin (Standard) chemical synthesis and purification
Eprinomectin (Standard) chemical synthesis and purification
An In-depth Technical Guide on the Chemical Synthesis and Purification of Eprinomectin
Eprinomectin is a semi-synthetic derivative of the avermectin family, widely used in veterinary medicine as a broad-spectrum antiparasitic agent.[1][2] It is a mixture of two homologous components, B1a (≥ 90%) and B1b (≤ 10%), which differ by a single methylene group.[3] This technical guide provides a detailed overview of the chemical synthesis and purification of Eprinomectin, intended for researchers, scientists, and professionals in drug development.
Chemical Synthesis of Eprinomectin
The synthesis of Eprinomectin starts from Avermectin B1 (also known as Abamectin), a natural product obtained from the fermentation of the soil microorganism Streptomyces avermitilis.[4] The process involves a series of chemical modifications to the Avermectin B1 molecule, primarily at the 4''-position of the oleandrose sugar moiety.[5] A common commercial-scale synthesis is based on the work by Cvetovich et al. at Merck & Co.[6][7]
The overall synthetic strategy involves the selective oxidation of the 4''-hydroxyl group, followed by reductive amination to introduce the key amino group with the desired stereochemistry, and subsequent acetylation.
Key Stages of Eprinomectin Synthesis
-
Protection of the C5-Hydroxyl Group : To ensure selective reaction at the 4''-position, the more reactive C5-hydroxyl group is typically protected. This can be achieved using various protecting groups.
-
Oxidation of the C4''-Hydroxyl Group : The protected Avermectin B1 is then subjected to oxidation to convert the 4''-hydroxyl group into a ketone (4''-oxo intermediate).
-
Reductive Amination : This crucial step introduces the amino group. The 4''-oxo intermediate is reacted with an ammonia source to form an imine, which is then stereoselectively reduced to yield the 4''-epi-amino derivative.[5]
-
Acetylation : The newly introduced 4''-epi-amino group is acetylated to form the final N-acetyl group characteristic of Eprinomectin.
-
Deprotection : The protecting group on the C5-hydroxyl is removed to yield the final Eprinomectin product.
Experimental Protocol for Synthesis
The following is a representative protocol synthesized from literature procedures.[5][7]
Step 1: Protection of Avermectin B1
-
Dissolve Avermectin B1 in an appropriate aprotic solvent (e.g., dichloromethane).
-
Add a base (e.g., pyridine or triethylamine).
-
Slowly add a protecting group reagent (e.g., tert-butyldimethylsilyl chloride) at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to proceed until completion, monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work up the reaction mixture by washing with aqueous solutions to remove excess reagents and byproducts.
-
Isolate the 5-O-protected Avermectin B1 by evaporation of the solvent.
Step 2: Oxidation to 4''-Oxo Intermediate
-
Dissolve the protected Avermectin B1 in a suitable solvent system (e.g., DMSO/dichloromethane).
-
Add an oxidizing agent. A common method is Swern oxidation or a variation using reagents like phenyl dichloro phosphate and triethylamine.[5]
-
Maintain the reaction at a low temperature (e.g., -78 °C to -60 °C) during the addition of reagents.
-
After the reaction is complete, quench the reaction and perform an aqueous workup.
-
Purify the resulting 4''-oxo intermediate, if necessary, though it is often used directly in the next step.
Step 3: Reductive Amination
-
Dissolve the 4''-oxo intermediate in a solvent such as methanol.
-
Add an ammonia source (e.g., ammonium acetate) and a reducing agent. Sodium cyanoborohydride or sodium borohydride are effective for this transformation.[5]
-
Control the pH of the reaction mixture to favor imine formation and subsequent reduction.
-
Monitor the reaction for the formation of the 4''-epi-amino derivative.
-
Isolate the product after an appropriate workup procedure. This step is critical for establishing the correct stereochemistry.
Step 4: Acetylation
-
Dissolve the 4''-epi-amino product in a solvent like dichloromethane.
-
Add a base (e.g., triethylamine) followed by an acetylating agent (e.g., acetic anhydride or acetyl chloride).
-
Stir the reaction at room temperature until completion.
-
Wash the reaction mixture to remove excess reagents and isolate the protected Eprinomectin.
Step 5: Deprotection
-
Dissolve the protected Eprinomectin in a solvent.
-
Add a deprotection reagent specific to the protecting group used (e.g., a fluoride source like TBAF for silyl ethers).
-
Once the reaction is complete, purify the crude Eprinomectin product.
| Step | Key Reagents | Typical Solvent(s) | Temperature (°C) |
| Protection | tert-Butyldimethylsilyl chloride, Pyridine | Dichloromethane | 0 to RT |
| Oxidation | Phenyl dichloro phosphate, DMSO, TEA | Dichloromethane | -78 to -60 |
| Reductive Amination | Ammonium acetate, Sodium borohydride | Methanol | 0 to RT |
| Acetylation | Acetic anhydride, Triethylamine | Dichloromethane | RT |
| Deprotection | Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | RT |
Table 1: Summary of Reaction Conditions for Eprinomectin Synthesis.
Purification of Eprinomectin
The purification of Eprinomectin is a critical step to meet the stringent purity requirements for veterinary pharmaceuticals, which typically specify a purity of 95.1-99.6%.[3] A significant challenge in industrial production is to achieve high purity while avoiding costly chromatographic methods.[6] Therefore, crystallization is the preferred method for large-scale purification.
Purification Strategy
A typical purification process involves removing unreacted starting materials, reagents, and side products, such as the undesired stereoisomer or carbonate derivatives.[6]
Experimental Protocol for Purification by Crystallization
This protocol is based on general procedures for purifying avermectin compounds.[8][9]
-
Crude Crystallization :
-
Dissolve the crude Eprinomectin product in a minimum amount of a suitable hot solvent mixture. A common system is a hydrocarbon and alcohol mixture, such as hexane/ethanol or hexane/methanol.[8][9]
-
The ratio of the solvents is critical; for example, a hexane/ethanol mixture might be in a ratio of 85/15 (v/v).[8]
-
Slowly cool the solution with stirring to induce crystallization. Seeding with a small crystal of pure Eprinomectin can facilitate this process.
-
Age the slurry at a reduced temperature (e.g., 20 °C) for several hours or overnight to maximize crystal growth and yield.[8]
-
Filter the crystals and wash them with a cold portion of the crystallization solvent mixture.
-
Dry the crystals under a vacuum.
-
-
Recrystallization :
-
For higher purity, a second crystallization step is performed.
-
Dissolve the crystals obtained from the first step in a hot solvent mixture as described above.
-
Repeat the process of slow cooling, aging, filtering, and washing.
-
This step helps to remove residual impurities, leading to a product with >95% purity. A recovery rate of over 90% can be achieved in this step.[9]
-
-
Quality Control :
| Parameter | Crude Crystallization | Recrystallization |
| Solvent System | Hexane/Ethanol (e.g., 85:15 v/v) | Hexane/Ethanol (e.g., 85:15 v/v) |
| Temperature | Heat to 50 °C, cool to 20 °C | Heat to 50 °C, cool to 20 °C |
| Recovery Rate | ~94% | ~91% |
| Expected Purity | >80% (B1a content) | >90% (B1a content) |
Table 2: Typical Parameters and Results for Eprinomectin Purification. (Data adapted from similar avermectin purification processes[9]).
Analytical Method for Purity Assessment (HPLC)
-
Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[11]
-
Mobile Phase : A mixture of acetonitrile and water, often in an isocratic elution (e.g., 75% acetonitrile, 25% water).[11]
-
Flow Rate : 1.0 mL/min.[11]
-
Detection : UV at 245 nm or fluorescence detection after derivatization for higher sensitivity.[11][12]
-
Column Temperature : 30 °C.[11]
References
- 1. Eprinomectin [sitem.herts.ac.uk]
- 2. Eprinomectin API Manufacturers | GMP Certified & Bulk Orders [praziquantel.cn]
- 3. 915. Eprinomectin (WHO Food Additives Series 41) [inchem.org]
- 4. ams.usda.gov [ams.usda.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2016063058A1 - Anthelminthic macrolide synthesis - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US5077398A - Process for isolation of avermectin B1 components with improved purity and subsequent isolaton of B2 components - Google Patents [patents.google.com]
- 9. KR20010039119A - Process for the purification of Avermectin - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Penetration Enhancer-Free Mixed Micelles for Improving Eprinomectin Transdermal c Efficiency in Animal Parasitic Infections Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
